molecular formula C20H14F5N3OS B284313 N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

Cat. No. B284313
M. Wt: 439.4 g/mol
InChI Key: MTHUTEYYKBPBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide, also known as DFTP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have various biochemical and physiological effects in animal models. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to induce apoptosis, which is a type of programmed cell death, in cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In neurological research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to improve cognitive function and reduce the accumulation of amyloid-beta peptides in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new therapies. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have low toxicity in animal models, which suggests that it may have fewer side effects than other compounds that are currently used in cancer and inflammation treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. One potential direction is the development of new therapies that target the enzymes and signaling pathways that are inhibited by N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in animal models, which could provide insights into its potential therapeutic applications in humans. Furthermore, the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in combination with other compounds could lead to the development of more effective therapies for cancer, inflammation, and neurological disorders.

Synthesis Methods

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-(4-phenyl-6-trifluoromethyl-2-pyrimidinylthio)acetic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have anti-inflammatory effects and can reduce the severity of inflammation in animal models. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the accumulation of amyloid-beta peptides in the brain.

properties

Molecular Formula

C20H14F5N3OS

Molecular Weight

439.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H14F5N3OS/c1-11(18(29)26-13-7-8-14(21)15(22)9-13)30-19-27-16(12-5-3-2-4-6-12)10-17(28-19)20(23,24)25/h2-11H,1H3,(H,26,29)

InChI Key

MTHUTEYYKBPBQC-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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